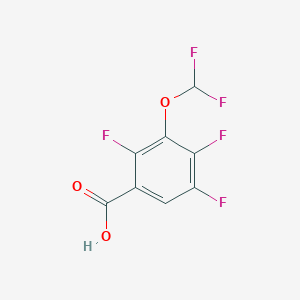

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Descripción general

Descripción

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

One of the most significant applications of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is its role as an antibacterial agent. Research has shown that this compound inhibits bacterial growth by binding to essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibacterial drugs .

In a study focusing on its biological activity, it was found to exhibit potent inhibitory effects against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's efficacy was demonstrated through agar plate dilution methods, indicating its potential as a therapeutic agent against infections caused by pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A specific case study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. In vitro tests showed that this compound could inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics .

Agrochemicals

Pesticidal Properties

The compound has also been investigated for its potential use in agrochemicals. Its fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for developing pesticides that require prolonged activity in the environment. The introduction of fluorine atoms often leads to increased potency and selectivity against target pests while minimizing toxicity to non-target organisms .

Research Findings

Studies have indicated that derivatives of this compound can be designed to target specific pests more effectively than conventional pesticides. This specificity can reduce environmental impact and improve safety for agricultural workers .

Materials Science

Fluorinated Polymers

In materials science, this compound serves as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings, adhesives, and electronic components.

Properties of Fluorinated Polymers

Fluorinated polymers derived from this compound exhibit unique properties such as low surface energy and high hydrophobicity. These characteristics make them ideal for applications requiring water repellency and chemical resistance .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against resistant bacterial strains |

| Agrochemicals | Pesticide development | Increased potency with reduced environmental impact |

| Materials Science | Fluorinated polymer synthesis | Enhanced thermal stability and chemical resistance |

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares similar structural features and is investigated for its biological activity.

Roflumilast: A related compound used in the treatment of chronic obstructive pulmonary disease.

Uniqueness

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Actividad Biológica

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the context of pulmonary diseases and cancer. This compound's unique chemical structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is attributed to its ability to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in type 2 lung epithelial cells. This process is crucial in the pathogenesis of pulmonary fibrosis and other fibrotic diseases.

Key Actions:

- Inhibition of EMT : The compound reduces the expression of proteins associated with EMT such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I while increasing E-cadherin levels.

- Impact on Signaling Pathways : It interferes with the TGF-β1/Smad signaling pathway by inhibiting the phosphorylation of Smad2/3 proteins, which are essential for EMT progression .

In Vitro Studies

In vitro studies demonstrate that this compound significantly reduces TGF-β1-induced viability and EMT markers in A549 lung carcinoma cells. Concentrations ranging from 50 to 200 μM were tested over various time frames (24h to 72h), showing a dose-dependent inhibition of cell viability and EMT progression .

In Vivo Studies

Research involving bleomycin-induced pulmonary fibrosis in rats has shown that treatment with this compound leads to:

- Weight Maintenance : Rats treated with 30 mg/kg and 60 mg/kg doses exhibited improved body weight compared to controls.

- Lung Function Improvement : Significant enhancements in pulmonary function indicators such as forced vital capacity (FVC) were observed .

- Reduction of Fibrosis : Histological analysis revealed decreased collagen deposition and inflammatory cell infiltration in lung tissues .

Comparative Analysis of Biological Activity

| Study Type | Findings | Concentration Tested | Outcome |

|---|---|---|---|

| In Vitro | Inhibition of TGF-β1-induced EMT in A549 cells | 50 - 200 μM | Reduced α-SMA and collagen levels |

| In Vivo | Improved lung function and reduced fibrosis in rats | 30 mg/kg & 60 mg/kg | Maintained body weight and reduced inflammation |

Case Studies

One notable study published in International Journal of Molecular Sciences highlighted the compound's ability to alleviate bleomycin-induced pulmonary fibrosis. The research demonstrated that treatment not only improved lung function but also significantly reduced inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid .

Propiedades

IUPAC Name |

3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIFQLRUBLKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567095 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-86-8 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of caderofloxacin [, ]. This compound does not possess inherent antimicrobial activity itself. Instead, it serves as a key intermediate that is structurally elaborated through a multistep synthetic process to yield the final pharmacologically active caderofloxacin molecule.

Q2: How is this compound synthesized?

A2: A published synthetic route involves using 3-hydroxy-2,4,5-trifluorobenzoic acid as the starting material []. This compound undergoes esterification, followed by etherification with chlorodifluoromethane (CHClF2) in the presence of tetrabutylammonium bromide (Bu4NBr) as a catalyst. This reaction yields ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate. Subsequent hydrolysis of this ester then affords the desired this compound in an overall yield of 74% [].

Q3: What are the advantages of the reported synthetic method for this compound?

A3: The synthesis of caderofloxacin, starting from this compound, offers a significant practical advantage for potential industrial production []. This method avoids the need for column chromatography at each step, simplifying the purification process and potentially reducing production costs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.